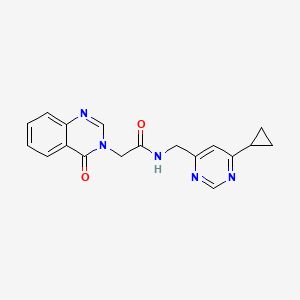

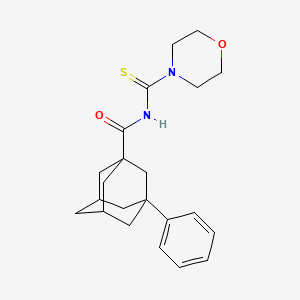

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thioamide, a benzamide, and a piperazine ring. It also contains a bromine atom and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting biological activities .

Synthesis Analysis

The synthesis of this compound would likely involve several steps, starting with the formation of the quinazolinone core, followed by the introduction of the thioamide, benzamide, and piperazine groups. The bromine and fluorine atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone and thioamide groups are likely to contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups through nucleophilic substitution reactions, and the amide groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its molecular weight and polarity, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Applications

- Antimicrobial Activity : Certain derivatives of 6-bromoquinazolinones, which include structures related to the compound , have demonstrated notable in vitro antimicrobial potency. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).

- Antiviral Activity : Some derivatives also exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Chemical Synthesis and Properties

- Synthesis of Derivatives : Synthesis of new thioxoquinazolinone derivatives, which are structurally similar, have been conducted for studying their anticonvulsant and antimicrobial activities. This includes the use of various secondary amines and formaldehyde in the synthesis process (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

- Halocyclization Methods : Research into the halocyclization of related compounds, which is a chemical process that introduces halogen atoms into a compound, has been documented. This can lead to the formation of new compounds with potentially useful properties (Zborovskii, Orysyk, Staninets, & Bon, 2011).

- Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds have been conducted. This research helps in understanding the molecular and crystal structure of these compounds (Ullah & Stoeckli-Evans, 2021).

Biological Activities

- Luminescent Properties : Research on the luminescent properties and photo-induced electron transfer of related naphthalimides has been conducted, which could have implications for the development of new fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its activity against different targets .

Eigenschaften

CAS-Nummer |

422287-20-5 |

|---|---|

Produktname |

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide |

Molekularformel |

C29H29BrFN5O2S |

Molekulargewicht |

610.55 |

IUPAC-Name |

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide |

InChI |

InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39) |

InChI-Schlüssel |

CMAVQFJJHBXACI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)

![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)

![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)

![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)

![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)

![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)